Benzyl chloromethyl dimethylpropanedioate
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Overview
Description
Propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester is a chemical compound with a complex structure that includes ester functional groups. It is known for its applications in various fields of chemistry and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester typically involves the esterification of propanedioic acid with chloromethyl phenylmethyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids and alcohols, which can then participate in further chemical reactions. The chloromethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Similar ester structure but lacks the chloromethyl and phenylmethyl groups.
Methyl malonate: Another ester with a simpler structure.
Ethyl acetoacetate: Contains ester and ketone functional groups.
Uniqueness
Propanedioic acid, dimethyl-, chloromethyl phenylmethyl ester is unique due to the presence of both chloromethyl and phenylmethyl groups, which provide distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and industrial applications.
Properties
CAS No. |
87343-58-6 |
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Molecular Formula |
C13H15ClO4 |
Molecular Weight |
270.71 g/mol |
IUPAC Name |
3-O-benzyl 1-O-(chloromethyl) 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C13H15ClO4/c1-13(2,12(16)18-9-14)11(15)17-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChI Key |
LOZBKAPKSREFOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)C(=O)OCCl |
Origin of Product |
United States |
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